Scientific Field: Chemical Ecology
Summary of the Application: This compound has been studied for its potential as an antifeedant for the Pine Weevil, Hylobius abietis. Antifeedants are substances that deter insects from feeding and can be used as a form of pest control.
Results or Outcomes: The study led to the discovery of numerous new, potent, phenylpropanoid antifeedants for the pine weevil.
Scientific Field: Organic Chemistry
Summary of the Application: “Methyl 3-[3-(dimethylamino)phenyl]propanoate” is used as a starting material in the synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate.
Methods of Application or Experimental Procedures: The synthesis is achieved by means of the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol, facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter.
Summary of the Application: “Methyl 3-[3-(dimethylamino)phenyl]propanoate” is used in the synthesis of lithium enolate.
Methods of Application or Experimental Procedures: The synthesis is achieved via reaction with lithium diisopropylamide.
Summary of the Application: “Methyl 3-[3-(dimethylamino)phenyl]propanoate” is used in the synthesis of methyl 3-(4-(dimethylamino)phenyl)acrylate.
Methods of Application or Experimental Procedures: The synthesis is achieved via reaction with methanol.
Methyl 3-[3-(dimethylamino)phenyl]propanoate is an organic compound characterized by its molecular formula and a molecular weight of approximately 219.28 g/mol. This compound features a propanoate group attached to a dimethylamino-substituted phenyl ring, which contributes to its unique chemical properties and potential biological activities. The presence of the dimethylamino group enhances its lipophilicity, allowing it to permeate biological membranes effectively.
There is no current information available on the mechanism of action of this specific compound.
Research indicates that methyl 3-[3-(dimethylamino)phenyl]propanoate exhibits notable biological activities, particularly in the realm of medicinal chemistry. Its structure suggests potential applications as an anticancer agent, as compounds with similar functional groups have shown efficacy in inhibiting tumor growth. The dimethylamino moiety is often associated with increased biological activity due to its ability to interact with various biological targets .
The synthesis of methyl 3-[3-(dimethylamino)phenyl]propanoate can be achieved through several methods:
Methyl 3-[3-(dimethylamino)phenyl]propanoate has potential applications in various fields:
Interaction studies involving methyl 3-[3-(dimethylamino)phenyl]propanoate have shown that it can interact with various biological macromolecules. Its ability to cross cellular membranes suggests that it may influence cellular signaling pathways and enzyme activities. Further studies are needed to elucidate its specific interactions and mechanisms of action within biological systems.
Several compounds share structural similarities with methyl 3-[3-(dimethylamino)phenyl]propanoate. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 2-(dimethylamino)benzoate | Dimethylamino group on a benzoic acid derivative | More aromatic character; potential for different reactivity |
Methyl 4-(dimethylamino)benzoate | Dimethylamino group on para position | Different electronic properties due to position |
Ethyl 2-methyl-3-oxo-3-phenylpropanoate | Contains an oxo group | Enhanced reactivity due to carbonyl presence |
Methyl 3-[3-(dimethylamino)phenyl]propanoate stands out due to its specific arrangement of functional groups and its potential biological activities, particularly as an anticancer agent.